BenchChemオンラインストアへようこそ!

L-Tyrosyl-L-glycyl glycine monohydrate

X‑ray crystallography solid‑state characterisation computational chemistry

L‑Tyrosyl‑L‑glycyl glycine monohydrate (Tyr‑Gly‑Gly, YGG; CAS 66723‑82‑8 for the monohydrate; CAS 21778‑69‑8 for the base tripeptide) is the N‑terminal tripeptide fragment of the endogenous opioid pentapeptides Met‑ and Leu‑enkephalin, composed of one L‑tyrosine and two glycine residues linked sequentially [REFS‑1]. It is formed extracellularly in the brain by the action of the membrane metallo‑endopeptidase ‘enkephalinase’ (neprilysin, EC 3.4.24.11) on proenkephalin‑derived opioid peptides and serves as a validated in‑vivo index of enkephalin release [REFS‑2].

Molecular Formula C13H19N3O6
Molecular Weight 313.31 g/mol
Cat. No. B1513600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Tyrosyl-L-glycyl glycine monohydrate
Molecular FormulaC13H19N3O6
Molecular Weight313.31 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)NCC(=O)NCC(=O)O)N)O.O
InChIInChI=1S/C13H17N3O5.H2O/c14-10(5-8-1-3-9(17)4-2-8)13(21)16-6-11(18)15-7-12(19)20;/h1-4,10,17H,5-7,14H2,(H,15,18)(H,16,21)(H,19,20);1H2/t10-;/m0./s1
InChIKeyMNYIHVJSDSBZEL-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Tyrosyl-L-glycyl Glycine Monohydrate: Procurement-Relevant Identity and Physicochemical Baseline


L‑Tyrosyl‑L‑glycyl glycine monohydrate (Tyr‑Gly‑Gly, YGG; CAS 66723‑82‑8 for the monohydrate; CAS 21778‑69‑8 for the base tripeptide) is the N‑terminal tripeptide fragment of the endogenous opioid pentapeptides Met‑ and Leu‑enkephalin, composed of one L‑tyrosine and two glycine residues linked sequentially [REFS‑1]. It is formed extracellularly in the brain by the action of the membrane metallo‑endopeptidase ‘enkephalinase’ (neprilysin, EC 3.4.24.11) on proenkephalin‑derived opioid peptides and serves as a validated in‑vivo index of enkephalin release [REFS‑2]. The monohydrate crystallises in the orthorhombic space group P2₁2₁2₁ with a fully resolved single‑crystal X‑ray structure that provides atomic‑level coordinates essential for structure‑based drug design and computational modeling [REFS‑3].

Why Generic Substitution of L-Tyrosyl-L-glycyl Glycine Monohydrate Is Not Advisable Without Evidence


Tyr‑Gly‑Gly cannot be freely substituted by its closest sequence analogs—Tyr‑Gly (dipeptide), Gly‑Gly‑Phe‑Leu (des‑Tyr‑enkephalin), or the parent pentapeptides Leu‑/Met‑enkephalin—because each exhibits a fundamentally different pharmacological profile. Tyr‑Gly‑Gly lacks meaningful opioid receptor binding affinity (< µM), whereas the full‑length enkephalins are potent δ‑opioid agonists [REFS‑1]. Conversely, the des‑Tyr tetrapeptide Gly‑Gly‑Phe‑Leu is behaviorally inert in active‑avoidance paradigms where Tyr‑Gly‑Gly shows significant impairment [REFS‑2]. Even the hydration state matters: the monohydrate form possesses a defined crystal lattice (orthorhombic, fully refined) critical for reproducible solid‑state characterisation, while the anhydrous form lacks comparable structural documentation [REFS‑3]. Thus, selection of this specific compound—rather than a generic ‘Tyr‑Gly‑Gly’ or a sequence‑related peptide—must be justified by the end‑user’s requirement for a structurally characterised monohydrate with a distinct non‑opioid pharmacological signature.

L-Tyrosyl-L-glycyl Glycine Monohydrate: Quantified Differentiation Evidence for Procurement Decisions


Monohydrate Crystal Structure Resolved at Atomic Resolution Versus Uncharacterised Anhydrous Form

The monohydrate form of Tyr‑Gly‑Gly has a fully solved, published single‑crystal X‑ray structure in the orthorhombic space group P2₁2₁2₁ with unit‑cell parameters a = 7.984(2) Å, b = 9.535(3) Å, c = 18.352(5) Å, Z = 4, and a calculated density of 1.49 g·cm⁻³ at 123 K [REFS‑1]. In contrast, the anhydrous form (CAS 21778‑69‑8, C₁₃H₁₇N₃O₅, MW 295.29) lacks any published single‑crystal structure deposited in the CCDC or an equivalent database. The monohydrate’s high‑resolution electron‑density map has been experimentally determined and its topological charge distribution analysed, providing validated bond‑critical‑point properties for all C=O, C–N, and C–C bonds that can be directly compared with other peptide structures [REFS‑2]. No comparable electron‑density study exists for the anhydrous form.

X‑ray crystallography solid‑state characterisation computational chemistry structural biology quality control

Behavioural Activity in Active‑Avoidance Paradigms: Tyr‑Gly‑Gly Versus Structurally Related Metabolites

In a direct comparative study using the same one‑way active‑avoidance protocol in mice, Tyr‑Gly‑Gly (YGG) at 53 µg·kg⁻¹ i.p. significantly impaired response acquisition, whereas free Tyr (3.9–390 µg·kg⁻¹) and the des‑Tyr tetrapeptide Gly‑Gly‑Phe‑Leu (GGFL, 7.1–710 µg·kg⁻¹) produced no significant effect at any dose tested [REFS‑1]. In a separate study using a post‑training retention paradigm, both Tyr‑Gly‑Gly (16 and 53 µg·kg⁻¹) and the parent peptide Leu‑enkephalin (30 and 100 µg·kg⁻¹) significantly impaired retention with U‑shaped dose‑response curves, but the authors explicitly note that Tyr‑Gly‑Gly has little or no activity at opioid receptors, indicating a pharmacologically distinct mechanism [REFS‑2]. Together, these data establish a minimum sequence requirement (N‑terminal Tyr‑Gly) for the non‑opioid behavioural effect, distinguishing Tyr‑Gly‑Gly from both shorter (Tyr, Tyr‑Gly) and longer (GGFL) metabolites.

behavioural pharmacology learning and memory enkephalin metabolism non‑opioid mechanism in‑vivo dosing

Enkephalinase‑Specific Formation: Tyr‑Gly‑Gly Synthesis Blocked by Thiorphan (IC₅₀ = 9 nM) but Not by ACE Inhibition

The formation of Tyr‑Gly‑Gly from enkephalin precursors is selectively catalysed by enkephalinase (neprilysin, EC 3.4.24.11). In rat brain slice experiments, Tyr‑Gly‑Gly production was completely prevented by the enkephalinase inhibitor thiorphan (IC₅₀ = 9 nM) and by phosphoramidon, whereas captopril (an angiotensin‑converting enzyme inhibitor) showed no effect on YGG recovery [REFS‑1]. By contrast, the metabolite Tyr‑Gly is generated by a distinct enzyme activity (‘enkephalinase B’), and free Tyr is the product of aminopeptidase action [REFS‑2]. This enzymatic specificity means that Tyr‑Gly‑Gly is the only validated extracellular product uniquely indexing enkephalinase activity in complex biological matrices.

enkephalinase neprilysin enzyme kinetics neuropeptide metabolism pharmacological tool in‑vitro assay

Striatal Turnover Kinetics: Tyr‑Gly‑Gly t₁/₂ of 12 min Enables Dynamic Measurement of Enkephalin Release

Tyr‑Gly‑Gly exhibits rapid turnover in mouse striatum with a synthesis‑block half‑life (t₁/₂) of 12 ± 2 min following thiorphan administration, corresponding to an apparent turnover rate of 18 ± 2 pmol·mg⁻¹ protein·h⁻¹ [REFS‑1]. Blockade of its aminopeptidase‑mediated degradation by bestatin elicits a rapid accumulation of YGG, and the accumulation rate of the parent pentapeptide Met‑enkephalin (YGGFM) under combined thiorphan + bestatin blockade (18 ± 3 pmol·mg⁻¹ protein·h⁻¹) closely matches the YGG turnover rate, confirming that YGG dynamics faithfully reflect enkephalin release [REFS‑2]. In contrast, the parent enkephalins themselves have much longer half‑lives in the one‑hour range and their steady‑state levels do not change rapidly under conditions such as pentobarbital anaesthesia, which reduces YGG levels by approximately 60% [REFS‑2]. This makes Tyr‑Gly‑Gly uniquely suited as a dynamic biomarker, whereas the parent peptides are poor indicators of acute changes in neuronal activity.

peptide turnover neurochemistry biomarker in‑vivo release index striatum radioimmunoassay

Immunomodulatory Activity of Tyr‑Gly‑Gly Versus Tyr‑Gly: Both Active in DTH Enhancement but Tyr‑Gly‑Gly Validated in HIV Clinical Studies

Both the dipeptide Tyr‑Gly (YG) and the tripeptide Tyr‑Gly‑Gly (YGG), identified as the active components of the leukocyte dialysate fraction IMREG‑1, enhance cutaneous delayed‑type hypersensitivity (DTH) responses to recall antigens in a concentration‑dependent manner, as quantified by the area under the erythema‑time curve (AUC) and test‑to‑control (T/C) ratio methodology [REFS‑1]. However, in clinical studies conducted in HIV‑infected patients, the tripeptide Tyr‑Gly‑Gly was specifically identified as the agent that delayed progression to more severe disease stages and improved laboratory markers such as IL‑2 production and IL‑2 receptor expression [REFS‑2]. While both peptides are active, only Tyr‑Gly‑Gly has been advanced into human clinical investigation for AIDS/ARC under patents explicitly listing Tyr‑Gly‑Gly as the therapeutic entity [REFS‑3]. The NCI Drug Dictionary recognises IMREG‑1 and attributes its biological effects specifically to Tyr‑Gly and Tyr‑Gly‑Gly, but the clinical‑stage development has focused on the tripeptide [REFS‑2].

immunopharmacology delayed‑type hypersensitivity IMREG‑1 HIV cell‑mediated immunity interleukin‑2

Evidence‑Backed Procurement Scenarios for L‑Tyrosyl‑L‑glycyl Glycine Monohydrate


Reference Standard for Enkephalinase (Neprilysin) Activity Assays

Tyr‑Gly‑Gly monohydrate is the definitive reference standard for quantifying enkephalinase (neprilysin, EC 3.4.24.11) catalytic activity in tissue homogenates, cell lysates, or purified enzyme preparations. Its formation from Leu‑ or Met‑enkephalin is completely blocked by thiorphan (IC₅₀ = 9 nM) but unaffected by captopril, providing a highly specific readout that distinguishes neprilysin activity from that of angiotensin‑converting enzyme or aminopeptidases [REFS‑1]. Procurement of the monohydrate with a validated crystal structure ensures lot‑to‑lot consistency in absolute quantification by HPLC or LC‑MS/MS.

In‑Vivo Biomarker for Dynamic Measurement of Striatal Enkephalin Release

The rapid turnover kinetics of Tyr‑Gly‑Gly (t₁/₂ = 12 min under synthesis blockade; basal turnover rate = 18 pmol·mg⁻¹ protein·h⁻¹) make it the only validated neurochemical index capable of resolving acute, minute‑scale changes in striatal enkephalin neuron activity [REFS‑1]. It has been employed to demonstrate altered enkephalin release following haloperidol treatment, nicotine administration, and pentobarbital anaesthesia, where direct measurement of the parent enkephalins is insensitive [REFS‑2].

Pharmacological Tool for Non‑Opioid, Tyrosine‑Dependent Behavioural Studies

Tyr‑Gly‑Gly uniquely impairs active‑avoidance learning at doses where the des‑Tyr fragment (Gly‑Gly‑Phe‑Leu) and free tyrosine are completely inactive, and its effect is pharmacologically distinct from the opioid‑receptor‑mediated action of Leu‑enkephalin [REFS‑1]. This makes it an essential reagent for dissecting non‑opioid behavioural mechanisms linked to enkephalin metabolism, particularly in studies where opioid‑receptor‑active comparators (e.g., DAMGO, DPDPE) are used as controls [REFS‑2].

Translational Immunopharmacology Reference Compound for Cell‑Mediated Immunity

As the active tripeptide component of IMREG‑1 with documented enhancement of DTH responses and clinical evaluation in HIV patient cohorts, Tyr‑Gly‑Gly monohydrate serves as a characterised reference compound for preclinical programmes investigating peptide‑based immunopotentiation of cell‑mediated immunity [REFS‑1]. Its availability as a structurally defined monohydrate supports formulation development, in‑vitro IL‑2/IFN‑γ release assays, and pharmacokinetic studies requiring a well‑characterised solid form [REFS‑2].

Quote Request

Request a Quote for L-Tyrosyl-L-glycyl glycine monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.